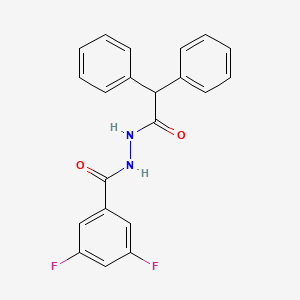

N'-(diphenylacetyl)-3,5-difluorobenzohydrazide

Übersicht

Beschreibung

N'-(diphenylacetyl)-3,5-difluorobenzohydrazide belongs to a class of compounds that have been extensively studied for their potential bioactivity and unique chemical properties. The interest in such compounds stems from their structural diversity and the variety of reactions they can undergo, which may lead to applications in material science, catalysis, and as potential pharmacological agents.

Synthesis Analysis

The synthesis of compounds similar to N'-(diphenylacetyl)-3,5-difluorobenzohydrazide often involves cyclization reactions, as seen in the synthesis of 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives through cyclization of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide in acetic anhydride (Jin et al., 2006).

Molecular Structure Analysis

Vibrational spectroscopy and molecular dynamic simulations provide insights into the structure of closely related compounds. For example, N'-(diphenylmethylidene)-5-methyl-1H-pyrazole-3-carbohydrazide's structure was elucidated using FT-IR and FT-Raman spectra, alongside quantum chemical studies (Pillai et al., 2017).

Chemical Reactions and Properties

The reactivity and stability of compounds are explored through various chemical reactions, such as N-arylation and C–H functionalization, as demonstrated in the one-pot synthesis of 1,2-diphenyl-1H-benzo[d]imidazole derivatives (Sun et al., 2014).

Physical Properties Analysis

The physical properties, such as solvatochromism and crystallochromism in fluorescence, provide insights into the electronic structure and behavior of similar compounds under different environmental conditions (Ueki et al., 2017).

Chemical Properties Analysis

Investigations into the chemical properties, including quorum sensing inhibition and molecular docking studies, reveal the interaction mechanisms of similar compounds with biological targets. For instance, N'-{(E)-[3-(3,5-Difluorophenyl)1H-pyrazol-4-yl]methylidene}-4-methoxybenzohydrazide exhibited significant quorum quenching activity (Kumar et al., 2021).

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

- N'-(diphenylacetyl)-3,5-difluorobenzohydrazide derivatives have been investigated for their antioxidant properties. For instance, Shakir, Ariffin, and Abdulla (2014) synthesized compounds with significant free-radical scavenging ability, demonstrating potential antioxidant applications (Shakir, Ariffin, & Abdulla, 2014).

Drug Delivery Systems

- This compound has also been explored in the context of drug delivery systems. Wang, Goyanes, Gaisford, and Basit (2016) evaluated the use of stereolithography for fabricating drug-loaded tablets with modified-release characteristics, indicating the potential of such compounds in advanced pharmaceutical manufacturing (Wang, Goyanes, Gaisford, & Basit, 2016).

Molecular Dynamic Simulations

- Pillai et al. (2017) conducted vibrational spectroscopic investigations and molecular dynamic simulations on related compounds, assessing their industrial and biological significance. This study highlights the versatile applications of these compounds in both scientific and industrial domains (Pillai et al., 2017).

Electrochemical Properties

- The electrochemical properties of derivatives of N'-(diphenylacetyl)-3,5-difluorobenzohydrazide have been explored by Cauquis, Cognard, and Serve (1975), particularly the anodic processes in organic mediums. Such research is crucial for applications in electrochemistry and materials science (Cauquis, Cognard, & Serve, 1975).

Anticancer Agents

- N'-(diphenylacetyl)-3,5-difluorobenzohydrazide derivatives have been synthesized and evaluated for their potential as anticancer agents. Studies like those conducted by Jin et al. (2006) and Mansour, Eid, and Khalil (2003) have shown significant activity against various cancer cells, highlighting their potential in medicinal chemistry (Jin et al., 2006), (Mansour, Eid, & Khalil, 2003).

Antimicrobial Evaluation

- Novel series of derivatives have been synthesized for antimicrobial evaluation, as demonstrated by Ningaiah et al. (2014). Their research shows the potential of these compounds in developing new antimicrobial agents (Ningaiah et al., 2014).

Cytotoxic and Oxidative Effects

- Studies have also been conducted on the cytotoxic and oxidative effects of related compounds, as shown in the research by Akbas et al. (2017). These findings are crucial for understanding the safety profile of these compounds in various applications (Akbas et al., 2017).

Spectroscopic Reagent Applications

- Oxidized forms of diphenylamine, a related compound, have been used as spectrophotometric reagents in pharmaceutical analysis, as researched by Emara, Refaat, Abdel-Wadood, and Hassan (2005). This demonstrates the utility of these compounds in analytical chemistry (Emara, Refaat, Abdel-Wadood, & Hassan, 2005).

Eigenschaften

IUPAC Name |

N'-(2,2-diphenylacetyl)-3,5-difluorobenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F2N2O2/c22-17-11-16(12-18(23)13-17)20(26)24-25-21(27)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,24,26)(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXGCEGQMAQDRIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NNC(=O)C3=CC(=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(4-fluorophenyl)propyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4616568.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4616576.png)

![2-[(4-chlorophenyl)thio]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B4616589.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B4616597.png)

![3-({[(5-bromo-1-naphthoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B4616611.png)

![3-(1,3-benzodioxol-5-yl)-7-(3,4,5-trimethoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4616616.png)

![N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-N'-(3-fluorophenyl)urea](/img/structure/B4616618.png)

![2-propionyl-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4616628.png)

![N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4616633.png)

![1-ethyl-4-({[(3-fluorophenyl)amino]carbonyl}amino)-1H-pyrazole-3-carboxamide](/img/structure/B4616639.png)

![methyl 3-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}benzoate](/img/structure/B4616643.png)

![N-cyclopentyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4616661.png)